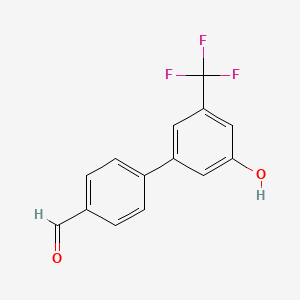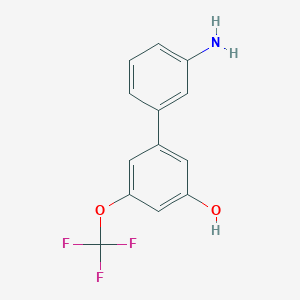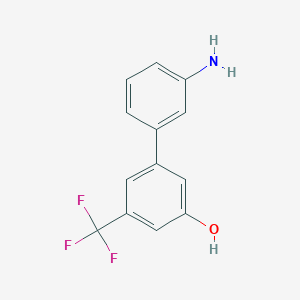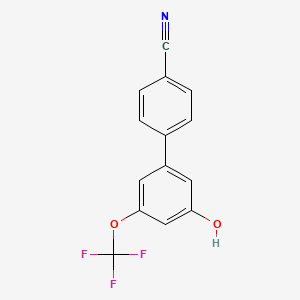
5-(4-Formylphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Formylphenyl)-3-trifluoromethylphenol, 95% (5-(4-FP-3-TFP) 95%) is an organic compound that has been used in a variety of scientific research applications. It is a relatively new compound and has been studied for its unique properties and potential applications.
Scientific Research Applications
5-(4-FP-3-TFP) 95% has been studied for its potential applications in scientific research. It has been used in the synthesis of various biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase. It has also been used in the synthesis of compounds that have potential therapeutic applications in the treatment of Alzheimer’s disease, cancer, and other diseases. In addition, it has been used in the synthesis of compounds that have potential applications in the fields of drug delivery and drug targeting.
Mechanism of Action
The mechanism of action of 5-(4-FP-3-TFP) 95% is not fully understood. However, it is thought to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it is thought to interact with other enzymes and proteins in the body, which may explain its potential therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-FP-3-TFP) 95% have not been extensively studied. However, it is known to have an inhibitory effect on the enzyme acetylcholinesterase, which may lead to an increase in acetylcholine levels in the body. In addition, it has been suggested that it may interact with other enzymes and proteins in the body, which may explain its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-FP-3-TFP) 95% in lab experiments include its availability, low cost, and ease of synthesis. In addition, it has a relatively low toxicity and does not produce any unwanted byproducts. The main limitation of using 5-(4-FP-3-TFP) 95% in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to predict the effects of its use.
Future Directions
Future research on 5-(4-FP-3-TFP) 95% should focus on understanding its mechanism of action and exploring its potential therapeutic applications. In addition, further research should be conducted to determine the biochemical and physiological effects of this compound and to identify potential new applications. Finally, further studies should be conducted to assess the safety and efficacy of this compound in lab experiments.
Synthesis Methods
5-(4-FP-3-TFP) 95% is synthesized using a two-step method involving a Grignard reaction followed by an acid-catalyzed cyclization. The Grignard reaction involves the addition of a Grignard reagent to an aldehyde or ketone, followed by the addition of an acid to form the desired product. In the case of 5-(4-FP-3-TFP) 95%, the Grignard reagent is 4-formylphenylmagnesium bromide and the aldehyde is 3-trifluoromethylphenol. The acid-catalyzed cyclization then forms the 5-(4-FP-3-TFP) 95% product.
properties
IUPAC Name |
4-[3-hydroxy-5-(trifluoromethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-5-11(6-13(19)7-12)10-3-1-9(8-18)2-4-10/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOZVBKCVCZQAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686524 |
Source


|
| Record name | 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Formylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261964-72-0 |
Source


|
| Record name | 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














